molecular formula C23H29NO5 B1154045 Paxiphylline E CAS No. 1092555-03-7

Paxiphylline E

Cat. No.: B1154045
CAS No.: 1092555-03-7
M. Wt: 399.5 g/mol
InChI Key: OHPSOIUFKKLGIW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Paxiphylline E involves multiple steps, starting from simple organic molecules. The key steps include the formation of the polycyclic core structure, followed by functional group modifications to achieve the final structure. The synthetic route typically involves:

Industrial Production Methods: advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future .

Chemical Reactions Analysis

Types of Reactions: Paxiphylline E undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Paxiphylline E has several scientific research applications, including:

    Chemistry: Used as a model compound for studying complex polycyclic alkaloid synthesis and reactivity.

    Biology: Investigated for its potential biological activities, including cytotoxicity against cancer cell lines.

    Medicine: Explored for its potential therapeutic properties, although more research is needed to fully understand its medicinal benefits.

Mechanism of Action

The mechanism of action of Paxiphylline E involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects through:

Comparison with Similar Compounds

Paxiphylline E is unique among Daphniphyllum alkaloids due to its specific polycyclic structure and functional groups. Similar compounds include:

Properties

IUPAC Name

methyl 2,6-dimethyl-8-oxido-21-oxo-14-oxa-8-azoniahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5/c1-12-10-24(27)11-13-4-5-17-19-14(6-7-29-17)16(21(26)28-3)9-23(19)20(25)15(12)8-18(24)22(13,23)2/h12-13,15,18H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPSOIUFKKLGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C[N+]2(CC3CCC4=C5C(=C(CC56C3(C2CC1C6=O)C)C(=O)OC)CCO4)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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